L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- L-Aspartic acid, L-valyl-L-methionyl-L-arginyl-
Brand Name: Vulcanchem
CAS No.: 652977-16-7
VCID: VC16821127
InChI: InChI=1S/C20H37N7O7S/c1-10(2)15(21)18(32)26-12(6-8-35-3)17(31)25-11(5-4-7-24-20(22)23)16(30)27-13(19(33)34)9-14(28)29/h10-13,15H,4-9,21H2,1-3H3,(H,25,31)(H,26,32)(H,27,30)(H,28,29)(H,33,34)(H4,22,23,24)/t11-,12-,13-,15-/m0/s1
SMILES:
Molecular Formula: C20H37N7O7S
Molecular Weight: 519.6 g/mol

L-Aspartic acid, L-valyl-L-methionyl-L-arginyl-

CAS No.: 652977-16-7

Cat. No.: VC16821127

Molecular Formula: C20H37N7O7S

Molecular Weight: 519.6 g/mol

* For research use only. Not for human or veterinary use.

L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- - 652977-16-7

Specification

CAS No. 652977-16-7
Molecular Formula C20H37N7O7S
Molecular Weight 519.6 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid
Standard InChI InChI=1S/C20H37N7O7S/c1-10(2)15(21)18(32)26-12(6-8-35-3)17(31)25-11(5-4-7-24-20(22)23)16(30)27-13(19(33)34)9-14(28)29/h10-13,15H,4-9,21H2,1-3H3,(H,25,31)(H,26,32)(H,27,30)(H,28,29)(H,33,34)(H4,22,23,24)/t11-,12-,13-,15-/m0/s1
Standard InChI Key WLXZDDYMMDRWIE-ABHRYQDASA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Canonical SMILES CC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)N

Introduction

L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- is a peptide compound composed of four amino acids: L-aspartic acid, L-valine, L-methionine, and L-arginine. This compound is of interest in various biochemical and pharmaceutical contexts due to its potential biological activities and roles in protein synthesis and modification.

Role in Protein Synthesis and Modification

This peptide sequence might be involved in protein synthesis or modification processes, potentially influencing protein structure and function. L-Arginine, for instance, is known to participate in post-translational modifications such as arginylation, which affects protein stability and localization .

Potential Therapeutic Applications

While specific therapeutic applications of L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- are not well-documented, related peptides and amino acids have shown potential in various medical fields:

  • L-Aspartic acid derivatives have been explored for their anti-liver fibrosis effects by inhibiting inflammatory pathways .

  • L-Arginine is involved in cardiovascular health through nitric oxide production .

Synthesis Methods

The synthesis of peptides like L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis. These methods allow for the sequential addition of amino acids to form the desired peptide sequence.

Chemical Stability

Peptides are generally stable under controlled conditions but can degrade over time due to hydrolysis or enzymatic activity. Stability can be enhanced by protecting groups during synthesis and by storing the peptide in a dry, cool environment.

Potential Biological Activities

While specific biological activities of L-Aspartic acid, L-valyl-L-methionyl-L-arginyl- are not detailed, related peptides and amino acids have shown:

  • Antioxidant properties: Methionine can act as an antioxidant by donating sulfur-containing groups.

  • Vasodilation: Arginine is a precursor to nitric oxide, which promotes vasodilation.

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